N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide
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Overview
Description
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a furan-2-carbohydrazide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using mild oxidizing agents such as molecular iodine under ambient conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include molecular iodine, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antiviral, anticancer, and antimicrobial activities.
Medicine: It is being explored for its potential use in developing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
N,N-dimethyl enaminones: Used as building blocks for various heterocyclic compounds.
Isatin derivatives: Known for their broad-spectrum pharmacological properties.
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]FURAN-2-CARBOHYDRAZIDE stands out due to its unique combination of an indole and furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O3 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminofuran-2-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)10-20-12-7-4-3-6-11(12)14(16(20)22)17-18-15(21)13-8-5-9-23-13/h3-9,22H,10H2,1-2H3 |
InChI Key |
JKEZBQJDWIWJMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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